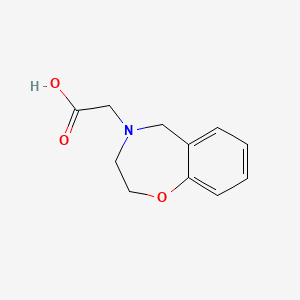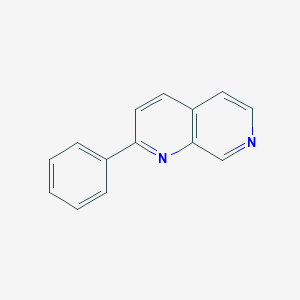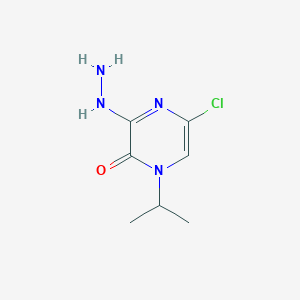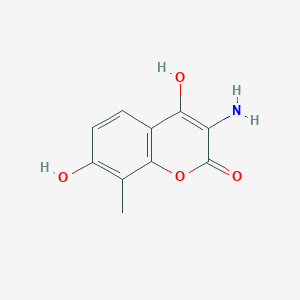![molecular formula C12H15N3 B11897986 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both piperidine and pyrrolo[2,3-B]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine moiety.
Aplicaciones Científicas De Investigación
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used in the study of biological pathways and molecular targets, particularly in the development of inhibitors for specific enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyrrolo[2,3-B]pyridine: A fused bicyclic compound containing both pyrrole and pyridine rings.
Uniqueness
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of piperidine and pyrrolo[2,3-B]pyridine moieties, which confer distinct pharmacological properties and reactivity. This combination allows for the development of novel bioactive molecules with enhanced potency and selectivity compared to simpler heterocyclic compounds .
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |
Clave InChI |
GJJKWEXNFKYXGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CC3=C(N2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)











![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
